![molecular formula C14H10Br2O B3059468 (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone CAS No. 207113-20-0](/img/structure/B3059468.png)
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone
Overview
Description
4-(Bromomethyl)phenyl)(4-bromophenyl)methanone, also known as BMPM, is an organic compound with the molecular formula C13H10Br2O. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 360.14 g/mol. BMPM is a derivative of phenylmethanone, which is a key intermediate in the synthesis of a variety of organic compounds. The compound has been used in a variety of scientific research applications, including as a synthetic reagent for the synthesis of organic molecules, as a fluorescent probe for the detection of reactive oxygen species, and as a photochemical initiator for the polymerization of vinyl monomers.
Scientific Research Applications
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic molecules, as a fluorescent probe for the detection of reactive oxygen species, and as a photochemical initiator for the polymerization of vinyl monomers. This compound has also been used as a model compound to study the reactivity of brominated phenylmethanones, as well as to investigate the structure and reactivity of brominated phenylmethanones in aqueous solution.
Mechanism of Action
(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is an organic compound with a molecular structure that consists of a phenyl ring that is attached to a bromomethyl group. This structure gives this compound a high degree of reactivity, which makes it useful for a variety of scientific research applications. The compound can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. The reactivity of this compound is due to the presence of the bromomethyl group, which is a highly reactive electrophile.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. The compound has not been tested in humans or animals, and it is not known to be toxic or to have any adverse effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in lab experiments is its high degree of reactivity, which makes it useful for a variety of scientific research applications. The compound can be easily synthesized and purified, and it is soluble in organic solvents. However, this compound is highly flammable and should be handled with care. Additionally, the compound is relatively expensive, which can be a limitation for some labs.
Future Directions
The potential future applications of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone include its use as a reagent for the synthesis of organic molecules, as a fluorescent probe for the detection of reactive oxygen species, and as a photochemical initiator for the polymerization of vinyl monomers. Additionally, this compound could be used as a model compound to study the reactivity of brominated phenylmethanones, as well as to investigate the structure and reactivity of brominated phenylmethanones in aqueous solution. Finally, this compound could be used to develop new catalysts for organic reactions, as well as to develop new materials for the synthesis of organic compounds.
properties
IUPAC Name |
[4-(bromomethyl)phenyl]-(4-bromophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLWUGAWWLJRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572129 | |
Record name | [4-(Bromomethyl)phenyl](4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207113-20-0 | |
Record name | [4-(Bromomethyl)phenyl](4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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